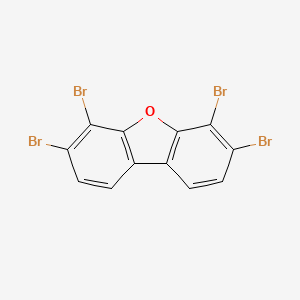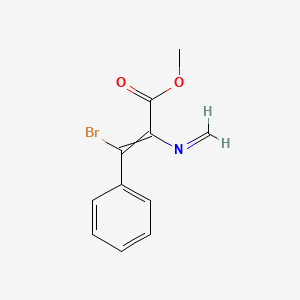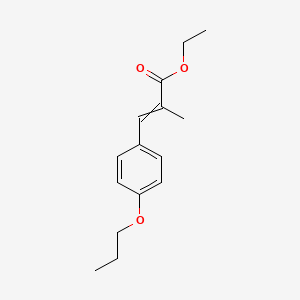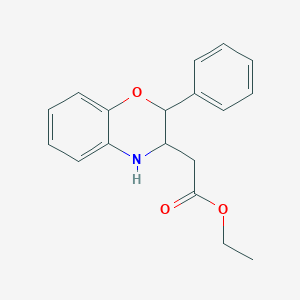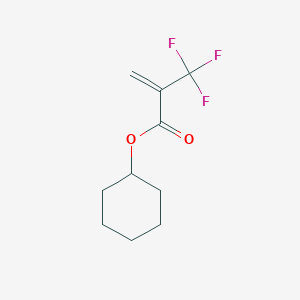
2-Propenoic acid, 2-(trifluoromethyl)-, cyclohexyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-(trifluoromethyl)-, cyclohexyl ester is a chemical compound with the molecular formula C10H13F3O2 It is an ester derivative of 2-propenoic acid, where the hydrogen atom in the carboxyl group is replaced by a cyclohexyl group, and a trifluoromethyl group is attached to the second carbon of the propenoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-propenoic acid, 2-(trifluoromethyl)-, cyclohexyl ester typically involves the esterification of 2-propenoic acid with cyclohexanol in the presence of a catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified using techniques such as distillation, chromatography, or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 2-(trifluoromethyl)-, cyclohexyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 2-(trifluoromethyl)-, cyclohexyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings.
Mecanismo De Acción
The mechanism of action of 2-propenoic acid, 2-(trifluoromethyl)-, cyclohexyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic regions of proteins or enzymes. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propenoic acid, 2-methyl-, cyclohexyl ester
- 2-Propenoic acid, 3-phenyl-, cyclohexyl ester
- 2-Propenoic acid, 2-(trifluoromethyl)-, tricyclo[3.3.1.13]dec-1-yl ester
Uniqueness
2-Propenoic acid, 2-(trifluoromethyl)-, cyclohexyl ester is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
769175-07-7 |
|---|---|
Fórmula molecular |
C10H13F3O2 |
Peso molecular |
222.20 g/mol |
Nombre IUPAC |
cyclohexyl 2-(trifluoromethyl)prop-2-enoate |
InChI |
InChI=1S/C10H13F3O2/c1-7(10(11,12)13)9(14)15-8-5-3-2-4-6-8/h8H,1-6H2 |
Clave InChI |
OYKNZRLOFMNYPG-UHFFFAOYSA-N |
SMILES canónico |
C=C(C(=O)OC1CCCCC1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


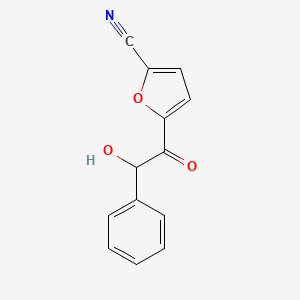
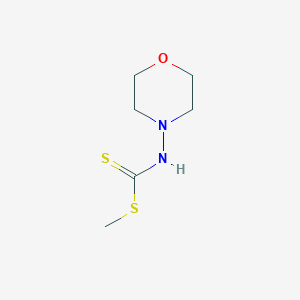
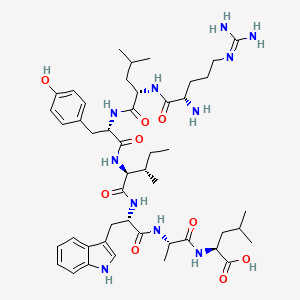
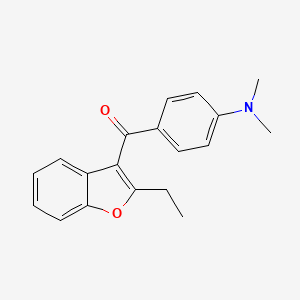
![N,6-Diphenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B14227071.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B14227081.png)
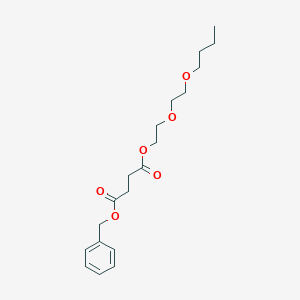
![4,4'-(9,9'-Spirobi[fluorene]-2,2'-diyl)dipyridine](/img/structure/B14227090.png)
![2-[6-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]-1,2-dihydro-4H-benzimidazol-4-one](/img/structure/B14227091.png)

